An In-depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, a pivotal chiral building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this molecule, with a particular focus on its role in the synthesis of selective M3 muscarinic receptor antagonists.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to enhanced target selectivity and improved pharmacokinetic profiles. The strategic functionalization of the pyrrolidine core is a cornerstone of modern drug design. 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine emerges as a highly valuable intermediate, primarily due to its integral role in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[2]
Core Chemical and Physical Properties
1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a white to yellow solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, facilitating its use in a variety of synthetic transformations.
| Property | Value | Reference(s) |
| CAS Number | 1159825-42-9 | [3] |
| Molecular Formula | C₁₅H₂₀BrNO₃ | [4] |
| Molecular Weight | 342.23 g/mol | |
| Appearance | White to Yellow Solid | [4] |
| Boiling Point | 403.6 ± 35.0 °C at 760 mmHg (Predicted) | [4] |
| Storage | 2-8°C for long-term stability | [4] |
| InChIKey | GEXSUGHVUQJIHP-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Insights
The synthesis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a critical process, with the stereochemistry at the C3 position of the pyrrolidine ring being of utmost importance for the biological activity of the final active pharmaceutical ingredient (API). The most common and efficient method for its synthesis involves the Mitsunobu reaction, which allows for the formation of an aryl ether with a clean inversion of stereochemistry at the reacting center.
Synthetic Precursor: N-Boc-3-hydroxypyrrolidine
The starting material for the key transformation is typically a chiral N-Boc-3-hydroxypyrrolidine. For the synthesis of (S)-Darifenacin, (R)-N-Boc-3-hydroxypyrrolidine is the required enantiomer. Several synthetic routes to this precursor exist, often starting from readily available and inexpensive materials like epoxy chloropropane.[5]
Key Transformation: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including the aryl ethers present in the target molecule.[3][6][7][8] The reaction proceeds via the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation forms a good leaving group, which is then displaced by the nucleophilic 4-bromophenol in an Sₙ2 reaction. This mechanism ensures the inversion of stereochemistry at the C3 position.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established Mitsunobu reaction principles.
Objective: To synthesize (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
4-Bromophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add DIAD (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine.
Self-Validation: The success of the reaction is validated by the inversion of stereochemistry, which can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product with known standards. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic and Analytical Characterization
Accurate characterization is essential for quality control and to confirm the structure of the synthesized intermediate. Below are the expected spectroscopic features for 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and signals in the aromatic region for the 4-bromophenoxy group (two doublets characteristic of a 1,4-disubstituted benzene ring). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, signals for the pyrrolidine ring carbons, and four distinct signals for the aromatic carbons of the 4-bromophenoxy moiety, including the carbon bearing the bromine atom. |
| IR Spectroscopy | A strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc group. C-O stretching bands for the ether linkage and C-Br stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns would involve the loss of the Boc group or cleavage of the pyrrolidine ring.[9][10] |
Application in Drug Development: The Synthesis of Darifenacin
1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a cornerstone intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB).[2] The synthesis involves the deprotection of the Boc group, followed by N-alkylation with a suitable side chain.
Mechanism of Action of M3 Muscarinic Receptor Antagonists
The urinary bladder's detrusor muscle contraction is primarily mediated by the M3 muscarinic acetylcholine receptor.[11][12][13] In patients with OAB, involuntary contractions of the detrusor muscle lead to symptoms of urgency, frequency, and incontinence.[14] M3 receptor antagonists, like Darifenacin, work by competitively blocking the binding of acetylcholine to M3 receptors on the detrusor muscle.[15] This inhibition leads to muscle relaxation and an increase in bladder capacity, thereby alleviating the symptoms of OAB. The selectivity for the M3 receptor over other muscarinic receptor subtypes (e.g., M2, which is prevalent in cardiac tissue) is a key factor in minimizing side effects.[16]
Conclusion
1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a high-value intermediate whose chemical properties and stereochemistry are critical to the successful synthesis of important pharmaceuticals. A thorough understanding of its synthesis, particularly the stereospecificity of the Mitsunobu reaction, and its analytical characterization are essential for researchers and professionals in the field of drug development. Its role in the creation of selective M3 antagonists like Darifenacin highlights the continued importance of chiral pyrrolidine scaffolds in addressing significant medical needs.
References
-
But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637. Available at: [Link]
-
Dandapani, S., & Curran, D. P. (2002). Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58(20), 3855-3864. Available at: [Link]
-
Fetscher, C., et al. (2002). M3 muscarinic receptors mediate contraction of human urinary bladder. British Journal of Pharmacology, 136(5), 641–643. Available at: [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
-
Hedge, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80–S87. Available at: [Link]
-
Ito, H., et al. (2009). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. The Journal of Urology, 182(5), 2514-2521. Available at: [Link]
-
Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. World Journal of Urology, 24(4), 359-367. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chapple, C. R. (2000). Muscarinic receptor antagonists for overactive bladder. British Journal of Urology International, 86(Suppl 2), 23-31. Available at: [Link]
-
Wiley Online Library. (n.d.). Supporting Information for a publication. Retrieved from [Link]
-
Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
Kaul, R., & Yudin, A. K. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. The Journal of Organic Chemistry, 69(24), 8352-8355. Available at: [Link]
-
Patsnap Synapse. (2024). What are M3 receptor antagonists and how do they work? Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). tert-Butyl 3-(4-bromophenylsulfonyl) pyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
-
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]
Sources
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. HK1157778B - A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Page loading... [guidechem.com]
- 8. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 9. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. WO2009094957A1 - A method for the preparation of darifenacin hydrogen bromide - Google Patents [patents.google.com]
- 14. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. scs.illinois.edu [scs.illinois.edu]
